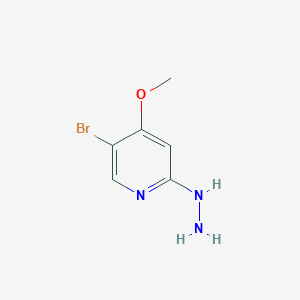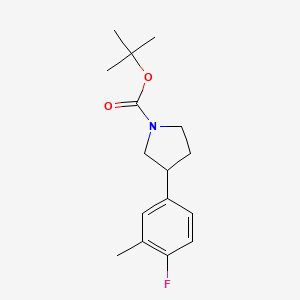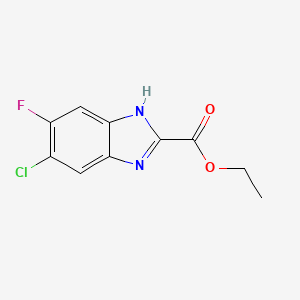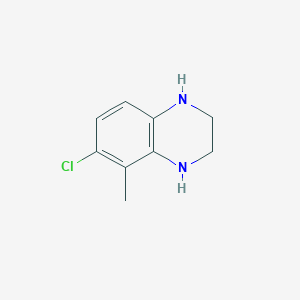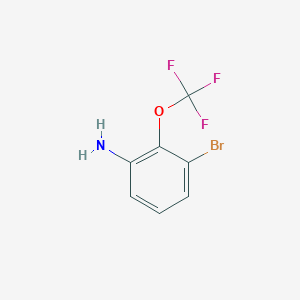![molecular formula C6H6N4S B13671542 2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
2-Methylthiazolo[4,5-d]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthiazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo[4,5-d]pyrimidin-7-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylthiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like morpholine and thiols are used in the presence of bases like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazolo[4,5-d]pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other bioactive molecules.
Biology: Exhibits antimicrobial and antiviral activities.
Wirkmechanismus
The mechanism of action of 2-Methylthiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Topoisomerase I Inhibition: The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to cell death.
Antiviral Activity: Inhibits viral replication by interfering with viral DNA or RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Methylthiazolo[4,5-d]pyrimidin-7-amine can be compared with other thiazolopyrimidine derivatives:
Similar Compounds: Thiazolo[4,5-d]pyrimidin-7(6H)-ones, thiazolo[4,5-b]pyridines
Uniqueness: The presence of the methyl group at the 2-position and the amino group at the 7-position distinguishes this compound from other similar compounds.
Eigenschaften
Molekularformel |
C6H6N4S |
|---|---|
Molekulargewicht |
166.21 g/mol |
IUPAC-Name |
2-methyl-[1,3]thiazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4S/c1-3-10-6-4(11-3)5(7)8-2-9-6/h2H,1H3,(H2,7,8,9) |
InChI-Schlüssel |
PLIVYSGTYBYVMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC=NC(=C2S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


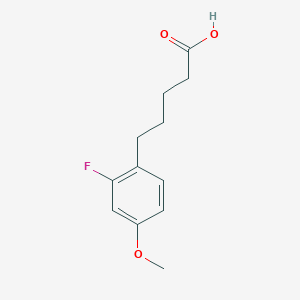
![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)
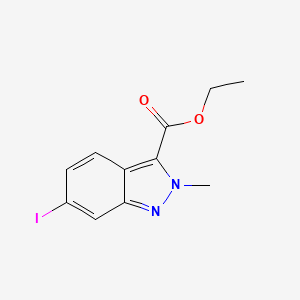
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
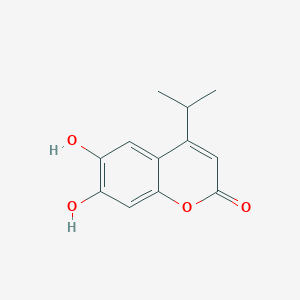
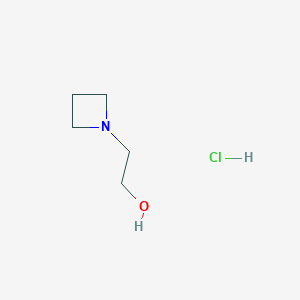
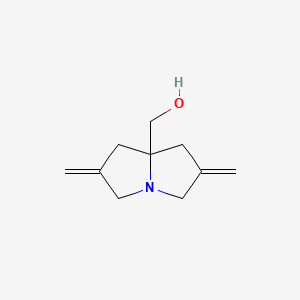
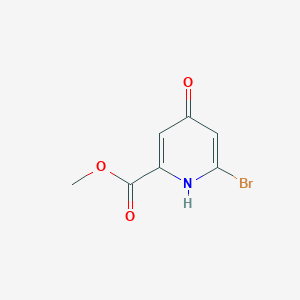
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
